molecular formula C14H12F3NO5S B6328254 Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% CAS No. 339349-66-5

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97%

Cat. No. B6328254
CAS RN: 339349-66-5
M. Wt: 363.31 g/mol
InChI Key: YNTTZCANXLVWNW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% (MTFPA) is a synthetic compound with a wide range of applications in scientific research. It is known for its unique properties, such as high solubility in water, low toxicity, and stability in a variety of conditions. MTFPA has been used in a variety of research fields, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as proteases, in biochemical and pharmacological studies. It has also been used as a ligand in molecular biology studies, such as protein-protein interactions. Furthermore, Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has been used as a substrate in studies of drug metabolism and drug transport.

Mechanism of Action

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% acts as a substrate for enzymes in biochemical and pharmacological studies. It is a substrate for proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% is also a substrate for drug metabolizing enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and drug transport. Additionally, Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has been shown to inhibit the activity of proteases, which can lead to decreased protein degradation and increased protein stability.

Advantages and Limitations for Lab Experiments

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has several advantages for use in lab experiments. It has a high solubility in water, low toxicity, and stability in a variety of conditions, making it an ideal substrate for biochemical and pharmacological studies. Additionally, Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% can be synthesized easily and quickly in the lab, making it a convenient substrate for research. However, Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has some limitations for use in lab experiments. It is not as effective as other substrates, such as peptides, in certain biochemical and pharmacological studies. Additionally, its solubility can decrease in certain conditions, making it difficult to use in certain experiments.

Future Directions

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% has potential applications in a variety of research fields, including drug metabolism, drug transport, and molecular biology. Additionally, further research into the biochemical and physiological effects of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% could yield new insights into drug metabolism, drug transport, and protein-protein interactions. Furthermore, further research into the synthesis of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the advantages and limitations of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% for use in lab experiments could lead to the development of more effective and reliable substrates for biochemical and pharmacological studies.

Synthesis Methods

Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97% is synthesized via a reaction between methyl trifluoroacetate and 2-furyl-N-phenylsulfonylalanine. The reaction proceeds in two steps. First, the methyl trifluoroacetate is reacted with 2-furyl-N-phenylsulfonylalanine in the presence of a base, such as sodium carbonate, to form an intermediate product. The intermediate product is then reacted with a reducing agent, such as sodium borohydride, to form Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(phenylsulfonyl)alaninate, 97%.

properties

IUPAC Name

methyl (2R)-2-(benzenesulfonamido)-3,3,3-trifluoro-2-(furan-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5S/c1-22-12(19)13(14(15,16)17,11-8-5-9-23-11)18-24(20,21)10-6-3-2-4-7-10/h2-9,18H,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTTZCANXLVWNW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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